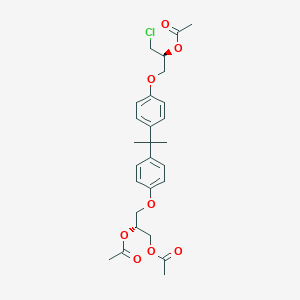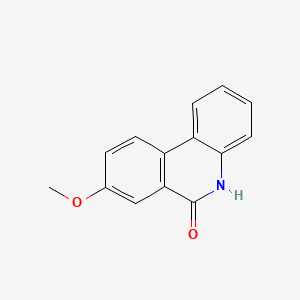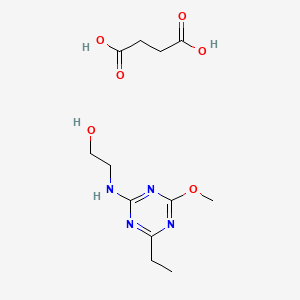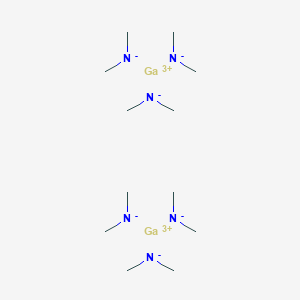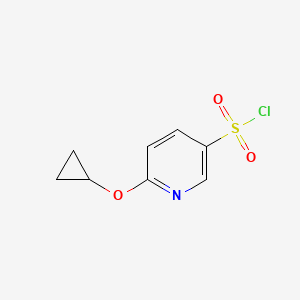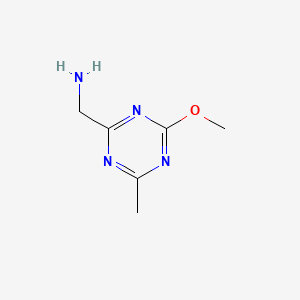
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine is an organic compound with the molecular formula C6H10N4O. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . Another method includes the photocatalytic decomposition of sulfonylurea herbicides, which results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are typically proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other triazine derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Applications De Recherche Scientifique
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine has several scientific research applications:
Medicine: Research is ongoing to explore its potential medicinal properties, although specific applications in medicine are still under investigation.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine include:
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as its use as an intermediate in the synthesis of herbicides and its role as a corrosion inhibitor.
Propriétés
Numéro CAS |
436808-50-3 |
|---|---|
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methanamine |
InChI |
InChI=1S/C6H10N4O/c1-4-8-5(3-7)10-6(9-4)11-2/h3,7H2,1-2H3 |
Clé InChI |
CDJPDRFZLNASLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





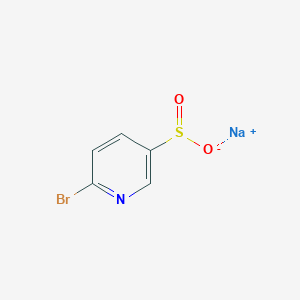
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
